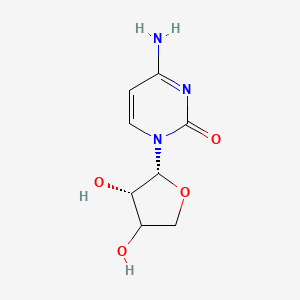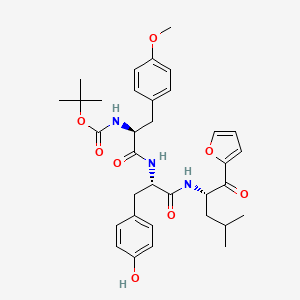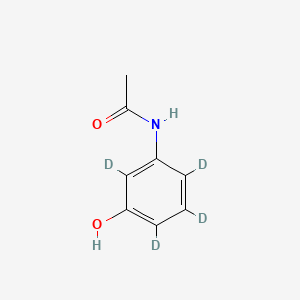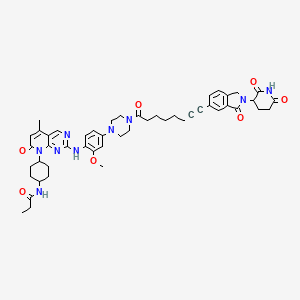
PROTAC TTK degrader-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC TTK degrader-2 is a potent threonine tyrosine kinase (TTK) degrader. This compound is part of the proteolysis-targeting chimera (PROTAC) family, which is designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system. This compound has shown significant anticancer activity, particularly in colorectal cancer models .
Vorbereitungsmethoden
The synthesis of PROTAC TTK degrader-2 involves multiple steps, including the preparation of the linker and the conjugation of the target protein ligand and the E3 ligase ligand. The synthetic route typically involves organic synthesis techniques such as amide bond formation, esterification, and click chemistry. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring the purity and stability of the compound. This may include the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization.
Analyse Chemischer Reaktionen
PROTAC TTK degrader-2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially affecting its binding affinity and degradation efficiency.
Reduction: This reaction can be used to reduce any oxidized intermediates formed during synthesis.
Substitution: This reaction is crucial for modifying the linker or the ligands to improve the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically intermediates that are further processed to yield the final this compound compound .
Wissenschaftliche Forschungsanwendungen
PROTAC TTK degrader-2 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of targeted protein degradation and to develop new PROTAC molecules with improved properties.
Biology: It helps in understanding the role of TTK in cellular processes and its potential as a therapeutic target.
Medicine: this compound is being investigated for its anticancer properties, particularly in colorectal cancer.
Wirkmechanismus
PROTAC TTK degrader-2 exerts its effects by forming a ternary complex with the target protein (TTK) and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of TTK, marking it for degradation by the proteasome. The degradation of TTK disrupts its role in cell division and proliferation, leading to the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
PROTAC TTK degrader-2 is unique in its high potency and selectivity for TTK. Similar compounds include:
dBET1: A PROTAC that targets BET proteins for degradation.
ARV-825: A PROTAC that recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to BRD4 degradation.
GMB-475: A BCR-ABL1 tyrosine kinase degrader that overcomes drug resistance
These compounds share the common mechanism of targeted protein degradation but differ in their target proteins and therapeutic applications.
Eigenschaften
Molekularformel |
C49H57N9O7 |
|---|---|
Molekulargewicht |
884.0 g/mol |
IUPAC-Name |
N-[4-[2-[4-[4-[8-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]oct-7-ynoyl]piperazin-1-yl]-2-methoxyanilino]-5-methyl-7-oxopyrido[2,3-d]pyrimidin-8-yl]cyclohexyl]propanamide |
InChI |
InChI=1S/C49H57N9O7/c1-4-42(59)51-34-14-16-35(17-15-34)58-45(62)26-31(2)38-29-50-49(54-46(38)58)52-39-19-18-36(28-41(39)65-3)55-22-24-56(25-23-55)44(61)11-9-7-5-6-8-10-32-12-13-33-30-57(48(64)37(33)27-32)40-20-21-43(60)53-47(40)63/h12-13,18-19,26-29,34-35,40H,4-7,9,11,14-17,20-25,30H2,1-3H3,(H,51,59)(H,50,52,54)(H,53,60,63) |
InChI-Schlüssel |
XWOZFCIASHOPCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1CCC(CC1)N2C(=O)C=C(C3=CN=C(N=C32)NC4=C(C=C(C=C4)N5CCN(CC5)C(=O)CCCCCC#CC6=CC7=C(CN(C7=O)C8CCC(=O)NC8=O)C=C6)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


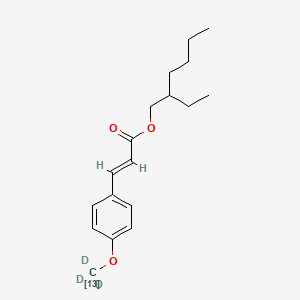
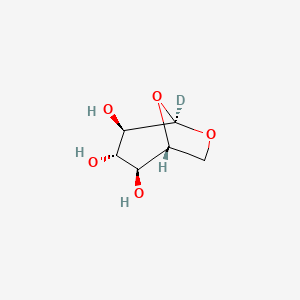
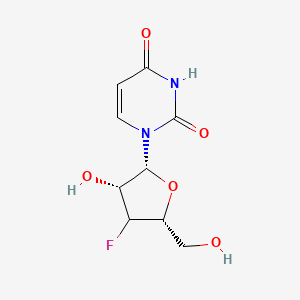
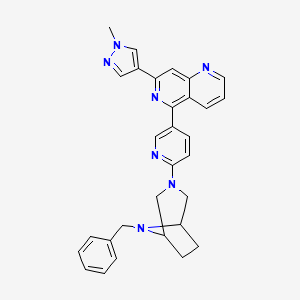
![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)
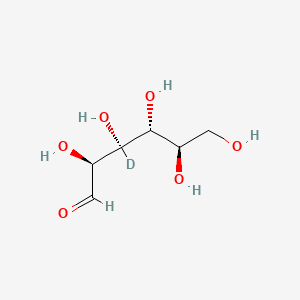
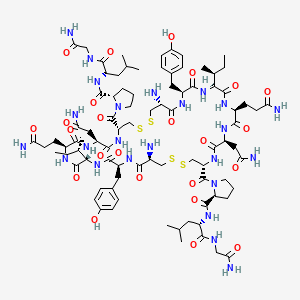
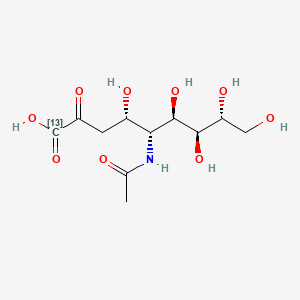
![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
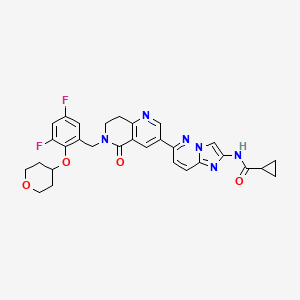
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
